molecular formula C13H18ClN3 B1470798 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine CAS No. 1412955-98-6

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine

Cat. No. B1470798
CAS RN: 1412955-98-6
M. Wt: 251.75 g/mol
InChI Key: STUFXOBTPQMJRX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1412955-98-6 . It has a molecular weight of 251.76 . The compound is also known by its IUPAC name, 4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3/c1-9-3-2-6-17 (8-9)12-7-11 (14)15-13 (16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.76 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation. For instance, related pyrimidine derivatives have been identified as inhibitors with significant activity against target enzymes .

Drug Development

The structural motif of this compound is of interest in the development of new drugs. Its core structure, a pyrimidine ring, is a key component in many pharmaceuticals, and modifications to this base structure can lead to the development of novel therapeutic agents .

Biological Probes

Due to its unique structure, this compound can be used to create fluorescent dyes and biosensors for protein assays. These applications are crucial for understanding biological processes and for the development of diagnostic tools .

Material Science

The compound’s molecular framework can be utilized in the synthesis of materials with specific optical properties. This is particularly relevant in the creation of new types of sensors and imaging agents .

Chemical Synthesis

As a building block, this compound can be used in the synthesis of more complex molecules. Its reactivity and stability make it a valuable starting material for various chemical reactions.

Agricultural Chemistry

In the field of agricultural chemistry, such compounds can be explored for their potential as pesticides or herbicides. The pyrimidine ring is a common feature in many agrochemicals, and derivatives like this one could lead to new products .

Neuroscience Research

The presence of the piperidine ring suggests that this compound could interact with neurological receptors or enzymes. This makes it a candidate for the study of neurological diseases and the development of neuroactive drugs .

Computational Chemistry

In silico studies often use compounds like this as models to predict the behavior of similar molecules. This compound can be used in computational simulations to understand its interactions at the molecular level .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUFXOBTPQMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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